molecular formula C16H16N4O2S B2537363 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide CAS No. 1207021-54-2

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B2537363
CAS No.: 1207021-54-2
M. Wt: 328.39
InChI Key: DWCABJSIEPFPBU-UHFFFAOYSA-N
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Description

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule incorporates two privileged heterocyclic scaffolds known for their significant biological activities: a 2,4-dimethylthiazole ring and a 3-phenyl-1,2,4-oxadiazole moiety, linked by an acetamide group. The thiazole ring is a well-documented pharmacophore in medicinal chemistry, present in more than 18 FDA-approved drugs. Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties . The 1,2,4-oxadiazole ring is another heterocycle of high interest in drug discovery for its metabolic stability and role as a bioisostere for esters and amides. The presence of these structures makes this compound a valuable building block for developing novel therapeutic agents and probing biological mechanisms. Primary research applications for this compound include use as a key intermediate in the synthesis of more complex molecules, a scaffold for constructing combinatorial libraries, and a candidate for in vitro biological screening against various disease targets. Researchers in medicinal chemistry can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of anticancer and antimicrobial agents, given the documented cytotoxic properties of analogous 1,3,4-thiadiazole and thiazole derivatives . This product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or veterinary applications, and it is strictly prohibited for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-10-13(23-11(2)18-10)8-14(21)17-9-15-19-16(20-22-15)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCABJSIEPFPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The 2,4-dimethylthiazole core is classically constructed via the Hantzsch thiazole synthesis, involving cyclocondensation of α-haloketones with thioamides. For the 5-acetic acid derivative, the following protocol is adapted from patented methodologies:

Procedure :

  • Chloroacetone (1.0 equiv) and thioacetamide (1.2 equiv) are heated under reflux in ethanol (5 vol) for 6–8 hours.
  • The resulting 2,4-dimethylthiazole is isolated via vacuum distillation (yield: 68–72%).
  • Lithiation-Alkylation : The thiazole is treated with n-butyllithium (1.1 equiv) at −78°C in THF , followed by addition of ethyl bromoacetate (1.5 equiv). After quenching with aqueous NH₄Cl, the ester intermediate is hydrolyzed with 2M NaOH to yield 2,4-dimethyl-1,3-thiazol-5-yl acetic acid (overall yield: 54%).

Key Optimization :

  • Excess thioacetamide ensures complete consumption of the α-haloketone, minimizing byproducts.
  • Low-temperature lithiation prevents ring-opening side reactions.

Synthesis of (3-Phenyl-1,2,4-oxadiazol-5-yl)methylamine

Oxadiazole Ring Construction via Cyclization

The 1,2,4-oxadiazole nucleus is synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives, as exemplified in patent literature:

Procedure :

  • Benzamidoxime Preparation : Benzamide (1.0 equiv) is treated with hydroxylamine hydrochloride (1.5 equiv) in pyridine at 80°C for 4 hours.
  • Cyclization : The benzamidoxime reacts with triethyl orthoacetate (1.2 equiv) in acetic acid at 120°C for 3 hours, yielding 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid ethyl ester (yield: 78%).
  • Reduction to Alcohol : The ester is reduced with LiAlH₄ (2.0 equiv) in THF at 0°C, affording the hydroxymethyl intermediate (yield: 85%).
  • Amination via Mitsunobu Reaction : The alcohol undergoes Mitsunobu reaction with phthalimide (1.2 equiv) using DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF , followed by hydrazinolysis to liberate the primary amine (yield: 62%).

Key Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, oxadiazole-H), 7.72–7.68 (m, 5H, Ph-H), 4.12 (s, 2H, CH₂NH₂).

Amide Bond Formation and Final Assembly

Activation and Coupling

The acetic acid and amine fragments are coupled via standard amidation protocols:

Procedure :

  • Activation : 2,4-Dimethyl-1,3-thiazol-5-yl acetic acid (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in DCM with catalytic DMF at 0°C for 2 hours.
  • Aminolysis : The acyl chloride is added dropwise to a solution of (3-phenyl-1,2,4-oxadiazol-5-yl)methylamine (1.1 equiv) and triethylamine (3.0 equiv) in DCM at 0°C. The reaction proceeds at room temperature for 12 hours.
  • Workup : The mixture is washed with 1M HCl , NaHCO₃ , and brine, followed by drying over Na₂SO₄ and solvent evaporation.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) affords the title compound as a white solid (yield: 65%).

Alternative Method :

  • Coupling Reagents : Use of EDCl/HOBt (1.2/1.2 equiv) in DMF at 25°C for 24 hours achieves comparable yields (63%) with reduced epimerization risk.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.76 (m, 5H, Ph-H), 6.92 (s, 1H, thiazole-H), 4.52 (d, J = 5.6 Hz, 2H, CH₂N), 3.52 (s, 2H, COCH₂), 2.68 (s, 3H, CH₃), 2.44 (s, 3H, CH₃).
  • MS (ESI) : m/z 357.1 [M+H]⁺.

Crystallographic Validation

Single-crystal X-ray diffraction (CuKα radiation) confirms the molecular structure, with key diffraction peaks at 2θ = 13.5°, 17.5°, and 21.4° (±0.2°), consistent with orthorhombic packing.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Acyl Chloride Aminolysis 65 98.5 Rapid activation, scalable
EDCl/HOBt Coupling 63 97.8 Mild conditions, no racemization

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several analogues documented in the literature:

  • Compound 9c (): Contains a 4-bromophenyl-substituted thiazole and a triazole-benzimidazole hybrid. The bromine atom increases molecular weight (367.2 g/mol vs. target compound’s ~375 g/mol) and may enhance halogen bonding in target interactions .
  • Compound 4aa (): Features a trifluoroacetamide-linked 3-phenyl-1,2,4-oxadiazole. The trifluoromethyl group improves metabolic resistance compared to the dimethylthiazole in the target compound, as noted in pharmacokinetic studies .
  • N-[2-[(2-nitrophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (): Shares the oxadiazole-methyl motif but replaces thiazole with a nitrophenyl-thioether.

Pharmacological and Physicochemical Properties

Property Target Compound Compound 9c Compound 4aa Derivative
Molecular Weight ~375 g/mol 367.2 g/mol 285.2 g/mol 432.4 g/mol
Melting Point Not reported 168–170°C 112–114°C 145–147°C
LogP (Predicted) ~2.8 (moderate lipophilicity) 3.1 1.9 3.5
Key Pharmacophore Thiazole-oxadiazole Triazole-benzimidazole Oxadiazole-trifluoroacetamide Oxadiazole-thioether
Reported Activity Hypothesized kinase inhibition α-Glucosidase inhibition (IC₅₀ = 4.2 µM) Antiviral (EC₅₀ = 1.8 µM) Antiplatelet (IC₅₀ = 0.9 µM)

Structure-Activity Relationships (SAR)

  • Oxadiazole Linkage : The 3-phenyl group (target compound) improves π-π stacking in enzyme active sites versus 4aa’s ethyl substituent, which prioritizes metabolic stability .
  • Acetamide Bridge : The flexible CH₂ spacer in the target compound may allow better conformational adaptation than rigid triazole or thioether linkers in analogues .

Research Findings and Implications

  • Docking Studies : Compound 9c () showed superior binding to α-glucosidase via hydrophobic interactions with the bromophenyl group, whereas the target compound’s dimethylthiazole may favor hydrogen bonding .
  • Synthetic Scalability : TFAA-mediated oxadiazole cyclization () offers higher yields (>80%) than traditional methods, suggesting applicability to the target compound’s production .
  • Therapeutic Potential: ’s derivatives highlight the oxadiazole-thiazole scaffold’s versatility in targeting thrombotic and viral pathways, supporting further exploration of the target compound in these areas .

Biological Activity

The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic organic molecule that combines a thiazole moiety with an oxadiazole substituent. This structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The thiazole and oxadiazole rings are known for their pharmacological properties, which may contribute to the compound's efficacy against various biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4OS\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{OS}

The biological activity of this compound is attributed to its ability to interact with specific biochemical pathways. The thiazole ring is known to influence cellular processes such as apoptosis and cell proliferation. Research indicates that compounds containing thiazole and oxadiazole derivatives often exhibit anticancer and antimicrobial properties through mechanisms like enzyme inhibition and disruption of cellular signaling pathways .

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole and oxadiazole possess significant anticancer properties. For instance, compounds similar to the one have shown efficacy in inhibiting cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of mitotic spindle formation
  • Disruption of cancer cell proliferation

In vitro studies have reported IC50 values indicating potent cytotoxic effects against various cancer cell lines. For example, a related thiazole derivative exhibited an IC50 value of 1.61 µg/mL against specific cancer cells .

Antimicrobial Activity

The compound also exhibits promising antibacterial properties. Research has indicated that derivatives similar to 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide demonstrate enhanced antibiofilm activity compared to standard antibiotics like cefadroxil . This suggests potential applications in treating infections caused by biofilm-forming bacteria.

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, it can be compared with other thiazole derivatives:

Compound Name Structure Characteristics Biological Activity
Thiazole Derivative ASubstituted at position 4Anticancer (IC50 = 1.61 µg/mL)
Thiazole Derivative BContains oxadiazole moietyAntimicrobial (better than standard antibiotics)
Thiazole Derivative CVarying substituents on thiazoleBroad range of biological activities

This table highlights how structural variations can lead to different pharmacological profiles.

Case Studies

Several case studies have explored the biological activity of compounds similar to 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide:

  • Anticancer Efficacy : A study involving a series of thiazole derivatives showed that specific substitutions on the thiazole ring significantly enhanced anticancer activity against human cancer cell lines .
  • Antimicrobial Properties : Another investigation into acetamide derivatives revealed that modifications in the thiazole structure led to improved antibacterial efficacy against resistant strains .

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